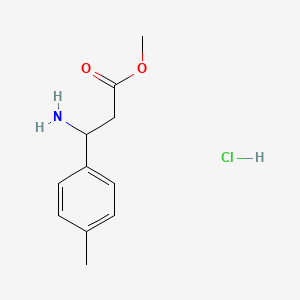

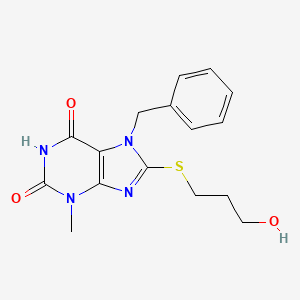

7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with potential therapeutic applications. It belongs to the class of purine derivatives and has been studied extensively in recent years due to its unique properties.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and evaluation of various substituted pyridines and purines, including 7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione, have contributed significantly to the understanding of their biological activities. Compounds containing the 2,4-thiazolidinedione moiety, derived from corresponding purines, have been investigated for their potential effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activities in vivo. Such studies have laid the groundwork for further pharmacological exploration of these compounds, highlighting their potential in therapeutic applications (Kim et al., 2004).

Protective Groups in Synthesis

In the realm of chemical synthesis, the use of protective groups plays a pivotal role in achieving desired structural modifications while preserving sensitive functional groups. Research has delved into the utilization of thietanyl protective groups for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This approach addresses challenges associated with debenzylation in purine synthesis, offering a new route to obtain 1-benzyl-3,7-dihydro-1H-purine-2,6-diones with potential biological significance (Khaliullin & Shabalina, 2020).

Catalysis in Organic Synthesis

The application of catalysts such as theophylline in organic synthesis has opened new avenues for the efficient and environmentally friendly synthesis of complex molecules. For instance, theophylline has been utilized as a green catalyst in the one-pot synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] and benzo[a]pyrano[2,3-c]phenazine derivatives. This catalytic approach not only enhances reaction efficiency but also aligns with principles of green chemistry by minimizing solvent use and simplifying purification steps (Yazdani-Elah-Abadi et al., 2017).

Antiproliferative Activity

The exploration of novel purine derivatives for their antiproliferative activity against cancer cell lines has yielded promising results. Specifically, the synthesis of new 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones and their evaluation for cell antiproliferation activity highlight the potential of purine-based compounds in cancer therapy. The identification of compounds with significant inhibitory effects on carcinoma cell lines underscores the importance of purine derivatives in the development of anticancer agents (Chandrappa et al., 2008).

properties

IUPAC Name |

7-benzyl-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-19-13-12(14(22)18-15(19)23)20(10-11-6-3-2-4-7-11)16(17-13)24-9-5-8-21/h2-4,6-7,21H,5,8-10H2,1H3,(H,18,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQDTDXMVNUHIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride](/img/structure/B2376758.png)

![6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2376760.png)

![N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2376761.png)

![6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2376762.png)

![Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B2376763.png)

![1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2376766.png)

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)

![methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2376770.png)